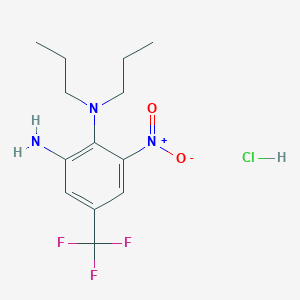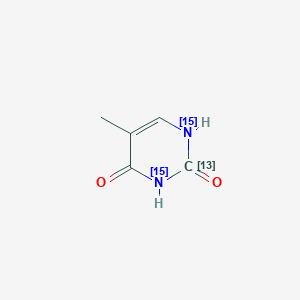
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione, also known as thymine, is a pyrimidine nucleobase. It is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. Thymine pairs with adenine via two hydrogen bonds, stabilizing the nucleic acid structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of urea with β-ketoesters under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of thymine often involves the fermentation of microorganisms that can produce nucleotides. The nucleotides are then hydrolyzed to release the nucleobases, including thymine. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol.
Reduction: Reduction of thymine can yield dihydrothymine.
Substitution: Thymine can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is a common oxidizing agent used to oxidize thymine.
Reduction: Sodium borohydride can be used for the reduction of thymine.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
Scientific Research Applications
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of nucleic acid chemistry.
Biology: Essential for DNA synthesis and repair studies.
Medicine: Investigated for its role in genetic disorders and potential therapeutic applications.
Industry: Used in the production of synthetic nucleotides and as a standard in analytical chemistry.
Mechanism of Action
Thymine exerts its effects primarily through its role in DNA. It pairs with adenine via hydrogen bonds, contributing to the stability and integrity of the DNA double helix. Thymine’s methyl group also plays a crucial role in the recognition and repair of DNA.
Comparison with Similar Compounds
Similar Compounds
Uracil: Similar structure but lacks the methyl group.
Cytosine: Another pyrimidine nucleobase but pairs with guanine.
5-fluorouracil: A fluorinated derivative used in cancer treatment.
Uniqueness
The presence of the methyl group in thymine distinguishes it from uracil, making it more hydrophobic and influencing its interactions within the DNA molecule. This methyl group also plays a role in the recognition and repair mechanisms of DNA, highlighting thymine’s unique biological significance.
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
5-methyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1,6+1,7+1 |
InChI Key |
RWQNBRDOKXIBIV-SVFBATFISA-N |
Isomeric SMILES |
CC1=C[15NH][13C](=O)[15NH]C1=O |
Canonical SMILES |
CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
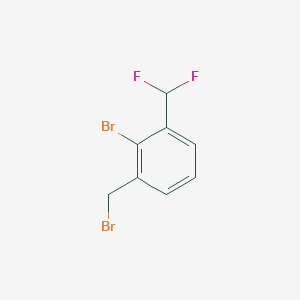




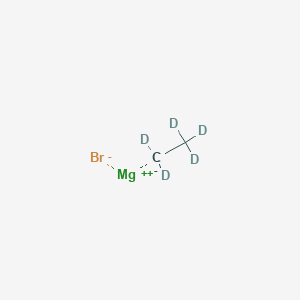
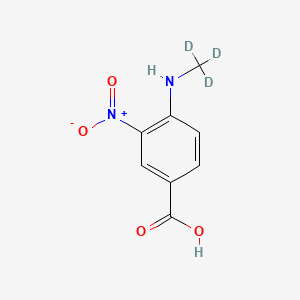
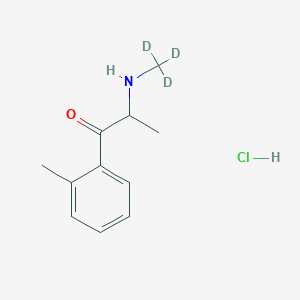
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)

![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
